

ML395: A Potent and Selective Allosteric Inhibitor of Phospholipase D2

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ML395 is a potent, selective, and cell-permeable allosteric inhibitor of phospholipase D2 (PLD2), a critical enzyme in cellular signaling pathways. Developed through chemical optimization of a dual PLD1/2 inhibitor scaffold, ML395 exhibits exceptional selectivity for PLD2 over its isoform PLD1, making it an invaluable tool for dissecting the specific roles of PLD2 in various physiological and pathological processes. This technical guide provides a comprehensive overview of ML395, including its chemical properties, mechanism of action, synthesis, and key experimental data. Detailed methodologies for relevant assays are also presented to facilitate its application in research and drug development.

Introduction

Phospholipase D (PLD) enzymes catalyze the hydrolysis of phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA), which is involved in a myriad of cellular processes, including cell proliferation, migration, and membrane trafficking. The two major mammalian isoforms, PLD1 and PLD2, share significant homology but are differentially regulated and localized within the cell, suggesting distinct biological functions. The development of isoform-specific inhibitors is crucial for elucidating the individual contributions of PLD1 and PLD2 to cellular signaling and for validating them as therapeutic targets.



ML395 emerged from a medicinal chemistry effort to improve the selectivity and physicochemical properties of earlier PLD inhibitors.[1][2] Its high potency and greater than 80-fold selectivity for PLD2 over PLD1, coupled with a favorable pharmacokinetic profile, position ML395 as a superior chemical probe for studying PLD2-mediated signaling pathways.[1] This guide aims to provide a detailed technical resource for researchers utilizing ML395 in their studies.

Chemical and Physical Properties

ML395 is a small molecule with the chemical formula C26H29N5O2 and a molecular weight of 443.54 g/mol .[3][4] A summary of its key chemical identifiers and properties is provided in Table 1.

Property	Value	Reference
IUPAC Name	N-(2-(4-oxo-1-phenyl-1,3,8- triazaspiro[4.5]decan-8- yl)ethyl)picolinamide	[1]
Molecular Formula	C26H29N5O2	[3][4]
Molecular Weight	443.54 g/mol	[4]
CAS Number	1638957-17-1	[3][4]
PubChem CID	73099363	[1]
Solubility (PBS)	>94.5 ± 0.8 μM	[1]
CNS Penetrant (B:P)	1.48	[1]

Table 1: Chemical and Physical Properties of ML395.

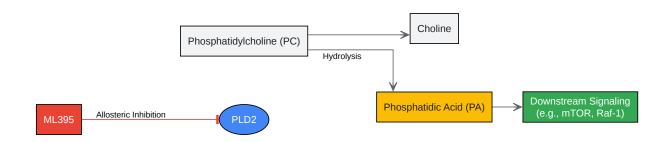
Mechanism of Action and Signaling Pathway

ML395 functions as a potent and selective allosteric inhibitor of PLD2.[1][2] Allosteric inhibition means that **ML395** binds to a site on the PLD2 enzyme that is distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic activity. This mode of



action can offer advantages in terms of selectivity and can be less susceptible to competition from the endogenous substrate.

The core signaling pathway involving PLD2 is the hydrolysis of phosphatidylcholine (PC) to produce phosphatidic acid (PA) and choline. PA is a critical lipid second messenger that can influence a variety of downstream signaling events.



Click to download full resolution via product page

Caption: ML395 allosterically inhibits PLD2, blocking the hydrolysis of PC to PA.

Quantitative Data

The inhibitory activity of **ML395** against PLD1 and PLD2 has been quantified in both cellular and biochemical assays.[1] The compound also exhibits a favorable drug metabolism and pharmacokinetics (DMPK) profile.

Assay Type	Target	IC50 (nM)	Selectivity (PLD1/PLD2)	Reference
Cellular	PLD2	360	>80-fold	[1][2]
PLD1	>30,000	[1][2]		
Biochemical	PLD2	8,700	>2-fold	[1]
PLD1	>20,000	[1]		



Table 2: In Vitro Inhibitory Activity of ML395.

Parameter	Value	Reference
Solubility (PBS)	>94.5 ± 0.8 μM	[1]
Plasma Stability (Rat, 3h)	Stable	[1]
Free Fraction (Rat Plasma)	>25%	[1]
CNS Penetration (B:P)	1.48	[1]

Table 3: In Vitro DMPK Profile of ML395.

Experimental Protocols

Detailed experimental protocols are essential for the successful application of **ML395**. While the specific, detailed protocols for the characterization of **ML395** are not fully available in the public domain, the following sections provide representative methodologies for key experiments based on established practices.

Synthesis of ML395

ML395 can be synthesized from its precursor, ML298. The following is a summary of the synthetic route.



Click to download full resolution via product page

Caption: Synthetic workflow for the preparation of **ML395**.

Detailed Protocol:

Reductive Amination: To a solution of the ML298 precursor (1 equivalent) in glacial acetic
acid, add 3-pyridinecarboxaldehyde (5 equivalents). Stir the mixture for 20 minutes at room
temperature. Add sodium triacetoxyborohydride (5 equivalents) and continue stirring for an



additional 30 minutes. Remove the acetic acid under reduced pressure. Resuspend the residue in methanol and concentrate to remove boron byproducts.

- Amide Coupling: Dissolve the crude amine intermediate in DMF. Add diisopropylethylamine (DIEA, 5 equivalents) followed by naphthoyl chloride (1.2 equivalents). Stir the reaction for 30 minutes.
- Purification: Purify the crude product by reverse-phase HPLC to yield ML395 as a solid.

Cellular PLD2 Inhibition Assay

This assay measures the ability of **ML395** to inhibit PLD2 activity in a cellular context. A common method is the transphosphatidylation assay, which relies on the unique ability of PLD to utilize primary alcohols as nucleophiles.

Protocol Outline:

- Cell Culture: Plate cells (e.g., HEK293 cells overexpressing PLD2) in a suitable format (e.g., 24-well plates) and grow to confluency.
- Labeling: Label the cellular phospholipids by incubating the cells with a radioactive precursor, such as [3H]-palmitic acid, for several hours.
- Inhibitor Treatment: Pre-incubate the labeled cells with varying concentrations of ML395 for a defined period (e.g., 30 minutes).
- PLD Stimulation: Stimulate PLD activity using an appropriate agonist (e.g., phorbol 12-myristate 13-acetate, PMA) in the presence of a primary alcohol (e.g., 1-butanol).
- Lipid Extraction: Terminate the reaction and extract the total cellular lipids using a suitable solvent system (e.g., chloroform/methanol).
- Chromatography: Separate the lipids by thin-layer chromatography (TLC).
- Quantification: Quantify the amount of radiolabeled phosphatidylbutanol (PtdBut), the product of the transphosphatidylation reaction, using a scintillation counter.



 Data Analysis: Calculate the IC50 value by plotting the percentage of PLD inhibition against the concentration of ML395.

Biochemical PLD2 Inhibition Assay

This assay assesses the direct inhibitory effect of ML395 on purified PLD2 enzyme.

Protocol Outline:

- Enzyme and Substrate Preparation: Prepare a reaction mixture containing purified recombinant PLD2 enzyme and a suitable substrate, such as phosphatidylcholine vesicles.
- Inhibitor Addition: Add varying concentrations of ML395 to the reaction mixture.
- Reaction Initiation and Incubation: Initiate the enzymatic reaction and incubate at a controlled temperature (e.g., 37°C) for a specific time.
- Reaction Termination: Stop the reaction.
- Product Quantification: Quantify the amount of phosphatidic acid (PA) produced. This can be
 done using various methods, including radiolabeling, fluorescent probes, or coupled
 enzymatic assays.
- Data Analysis: Determine the IC50 value by plotting the enzyme activity against the inhibitor concentration.

Antiviral Assay (Plaque Reduction Assay)

This assay is used to determine the antiviral activity of **ML395** against influenza viruses.

Protocol Outline:

- Cell Seeding: Seed a monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney -MDCK cells) in multi-well plates.
- Virus Dilution: Prepare serial dilutions of the influenza virus stock.



- Infection: Infect the cell monolayers with the virus dilutions in the presence or absence of various concentrations of ML395.
- Overlay: After an adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
- Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
- Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques, which appear as clear zones where cells have been killed by the virus.
- Plaque Counting: Count the number of plaques in each well.
- Data Analysis: Calculate the percentage of plaque reduction at each concentration of ML395 compared to the untreated virus control to determine the EC50 (effective concentration).

Applications and Future Directions

ML395's high selectivity and favorable properties make it an exceptional tool for a variety of research applications:

- Dissecting PLD2-specific signaling pathways: By selectively inhibiting PLD2, researchers
 can investigate its role in cellular processes without the confounding effects of PLD1
 inhibition.
- Validating PLD2 as a therapeutic target: ML395 can be used in cellular and animal models of disease to assess the therapeutic potential of targeting PLD2.
- Antiviral research: Given its demonstrated activity against influenza strains, ML395 serves
 as a valuable lead compound for the development of novel antiviral therapies.[2]

Future research will likely focus on further elucidating the specific downstream effectors of PLD2-generated PA and on evaluating the efficacy of **ML395** in in vivo models of various diseases, including viral infections and cancer.



Conclusion

ML395 is a state-of-the-art chemical probe that has significantly advanced our ability to study the specific functions of PLD2. Its high potency, selectivity, and favorable DMPK profile make it an indispensable tool for researchers in academia and industry. This technical guide provides a comprehensive resource to facilitate the effective use of **ML395** in elucidating the complex roles of PLD2 in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abcam.com [abcam.com]
- 4. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS
 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ML395: A Potent and Selective Allosteric Inhibitor of Phospholipase D2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609165#what-is-ml395-compound]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com